2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid
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Overview
Description
2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid is an aromatic sulfonic acid derivative. This compound is characterized by the presence of an amino group, a chloro substituent, and a trifluoromethyl group attached to a benzene ring, along with a sulfonic acid group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-4-(trifluoromethyl)benzenesulfonic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated sulfuric acid for nitration and catalytic hydrogenation for reduction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Introduction of new functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can enhance lipophilicity, facilitating membrane penetration. The sulfonic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-5-chloro-3-(trifluoromethyl)benzoic acid
Comparison:
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a benzene ring, affecting its electronic properties and reactivity.
- 2-Amino-5-chloro-3-methylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
- 2-Amino-5-chloro-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group, influencing its acidity and solubility.
The unique combination of functional groups in 2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid makes it a versatile compound with distinct chemical properties and a wide range of applications.
Properties
IUPAC Name |
2-amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c8-3-1-4(7(9,10)11)6(12)5(2-3)16(13,14)15/h1-2H,12H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJIOHJJKYYDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)S(=O)(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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